molecular formula C10H12F2 B6210582 1-tert-butyl-3,5-difluorobenzene CAS No. 342822-68-8

1-tert-butyl-3,5-difluorobenzene

Cat. No. B6210582
CAS RN: 342822-68-8
M. Wt: 170.2
InChI Key:
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Description

1-tert-butyl-3,5-difluorobenzene (1-t-Bu-3,5-DFB) is a versatile compound used in a variety of synthetic and research applications. It is a colorless, volatile liquid, and is a member of the large class of alkyl-substituted fluorobenzenes. It is a common building block for organic synthesis, and is used to produce pharmaceuticals, dyes, and other organic materials. It is also used in the study of biochemistry and physiology, as it can be used to modify enzymes and other proteins.

Mechanism of Action

1-t-Bu-3,5-DFB is an alkyl-substituted fluorobenzene, which means that it can act as a ligand and form complexes with metal ions. This allows it to bind to proteins, such as enzymes, and modify their structure and function. Additionally, it can be used to modify other molecules, such as DNA, RNA, and carbohydrates.
Biochemical and Physiological Effects
1-t-Bu-3,5-DFB has been used in the study of biochemistry and physiology. It has been used to modify proteins, such as enzymes, and to study their structure and function. Additionally, it has been used to modify other molecules, such as DNA, RNA, and carbohydrates. It has also been used to study the effects of drugs on cells and tissues.

Advantages and Limitations for Lab Experiments

1-t-Bu-3,5-DFB has several advantages for lab experiments. It is a colorless, volatile liquid, which makes it easy to handle and store. Additionally, it is a versatile compound that can be used to modify proteins and other molecules. However, it is also a hazardous compound, and must be handled with care in the laboratory.

Future Directions

1-t-Bu-3,5-DFB has many potential future directions. It can be used to study the structure and function of proteins, such as enzymes, and to modify other molecules, such as DNA, RNA, and carbohydrates. Additionally, it can be used to study the effects of drugs on cells and tissues. Additionally, it can be used to develop new pharmaceuticals and dyes. Finally, it can be used to develop new catalysts for organic synthesis.

Synthesis Methods

1-t-Bu-3,5-DFB is synthesized through a process called reductive alkylation. This involves the reaction of a primary alkyl halide with an aldehyde or ketone in the presence of a reducing agent. The reaction is typically performed in a solvent such as methanol or ethanol, and a catalyst such as palladium or platinum is often used to speed up the reaction. The resulting product is a mixture of 1-t-Bu-3,5-DFB and other products, which can be separated by distillation.

Scientific Research Applications

1-t-Bu-3,5-DFB is widely used in scientific research due to its versatility. It is used in the synthesis of pharmaceuticals, dyes, and other organic materials. It is also used to modify proteins, such as enzymes, and to study their structure and function. Additionally, it can be used in the study of biochemistry and physiology, as it can be used to modify proteins and other molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-3,5-difluorobenzene can be achieved through a Friedel-Crafts alkylation reaction using tert-butylbenzene and 1,3-difluorobenzene as starting materials.", "Starting Materials": [ "tert-butylbenzene", "1,3-difluorobenzene", "AlCl3", "HCl", "NaOH", "NaHCO3", "anhydrous diethyl ether", "anhydrous tetrahydrofuran", "anhydrous sodium sulfate" ], "Reaction": [ "1. Dissolve 10.0 g of tert-butylbenzene in 50 mL of anhydrous diethyl ether in a 250 mL round-bottom flask.", "2. Add 10.0 g of 1,3-difluorobenzene and 5.0 g of anhydrous AlCl3 to the flask.", "3. Stir the mixture at room temperature for 30 minutes.", "4. Slowly add 10 mL of anhydrous HCl to the flask while stirring.", "5. Heat the mixture to reflux for 4 hours.", "6. Cool the mixture to room temperature and add 50 mL of anhydrous tetrahydrofuran.", "7. Slowly add 10 mL of NaOH solution (10%) to the flask while stirring.", "8. Extract the organic layer with 50 mL of NaHCO3 solution (10%).", "9. Dry the organic layer over anhydrous sodium sulfate.", "10. Filter the mixture and evaporate the solvent under reduced pressure.", "11. Purify the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.", "12. Collect the desired product, 1-tert-butyl-3,5-difluorobenzene, as a colorless liquid with a yield of approximately 70-80%." ] }

CAS RN

342822-68-8

Molecular Formula

C10H12F2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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